

Navigating the Spectroscopic Landscape of Boc-L-homophenylalanine: A Technical Guide

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Compound of Interest		
Compound Name:	Boc-L-homophenylalanine	
Cat. No.:	B558298	Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of modified amino acids is paramount. This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for **Boc-L-homophenylalanine**, a key building block in peptide synthesis and medicinal chemistry.

This document presents a detailed analysis of the NMR spectral data for N-tert-butoxycarbonyl-L-homophenylalanine, alongside standardized experimental protocols for data acquisition. The information herein is intended to serve as a critical resource for the structural elucidation and quality control of this important synthetic amino acid derivative.

Chemical Structure

Boc-L-homophenylalanine, with the IUPAC name (2S)-2-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid, possesses a chemical structure characterized by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of L-homophenylalanine.

Caption: Chemical Structure of **Boc-L-homophenylalanine**.

¹H NMR and ¹³C NMR Data

While a definitive, peer-reviewed, and fully assigned NMR dataset for **Boc-L-homophenylalanine** is not readily available in the public domain, the following tables provide estimated ¹H and ¹³C NMR chemical shifts. These estimations are based on the analysis of the



known NMR data for the structurally similar compound, N-(tert-butoxycarbonyl)-L-phenylalanine, with adjustments made to account for the additional methylene group $(\gamma-CH_2)$ in the homophenylalanine side chain. The data is predicted for a deuterochloroform $(CDCl_3)$ solvent.

Table 1: Estimated ¹H NMR Data for **Boc-L-homophenylalanine** (in CDCl₃)

Proton Assignment	Estimated Chemical Shift (ppm)	Multiplicity	Estimated Coupling Constant (J) in Hz
СООН	~10-12	br s	-
Phenyl-H	7.15 - 7.35	m	-
NH	~5.0	d	~8.0
α-Н	~4.4	m	-
y-CH₂	~2.7	t	~7.5
β-CH ₂	~2.1 - 2.3	m	-
Boc (t-butyl)	~1.45	S	-

Table 2: Estimated ¹³C NMR Data for **Boc-L-homophenylalanine** (in CDCl₃)



Carbon Assignment	Estimated Chemical Shift (ppm)
СООН	~176
Boc (C=O)	~155
Phenyl (C)	~141
Phenyl (CH)	~128.5
Phenyl (CH)	~128.4
Phenyl (CH)	~126
Boc (quaternary C)	~80
α-C	~53
β-С	~34
у-С	~32
Boc (CH₃)	~28.3

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for **Boc-L-homophenylalanine**.

Sample Preparation

- Dissolution: Accurately weigh approximately 10-20 mg of Boc-L-homophenylalanine and dissolve it in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.



NMR Spectrometer and Parameters

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.
- Temperature: Standard ambient temperature (e.g., 298 K).

For ¹H NMR Spectroscopy:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

For ¹³C NMR Spectroscopy:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 0-200 ppm.
- Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2 seconds.

Experimental Workflow

The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is illustrated in the diagram below.





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Caption: Workflow for NMR analysis of **Boc-L-homophenylalanine**.







This guide provides a foundational understanding of the NMR characteristics of **Boc-L-homophenylalanine**. For definitive structural confirmation and analysis, it is always recommended to acquire and interpret the spectra of the specific sample in question.

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